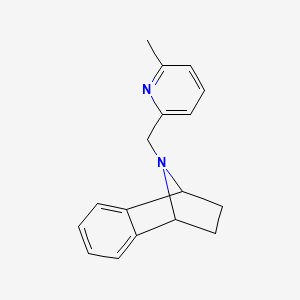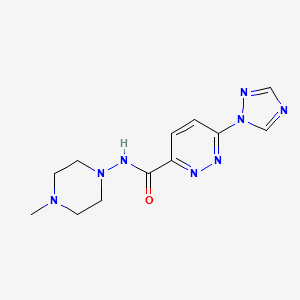
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has been extensively researched in the scientific community for its potential applications in various fields. This compound is also known as MPPT and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
MPPT has been extensively researched for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. MPPT has also shown potential as a kinase inhibitor and has been studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Wirkmechanismus
The mechanism of action of MPPT is not fully understood. However, studies have shown that this compound inhibits the activity of various kinases such as Akt and ERK1/2. MPPT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MPPT has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. MPPT has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
MPPT has several advantages for lab experiments. This compound is readily available and can be easily synthesized using various methods. MPPT has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, the limitations of MPPT include its poor solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on MPPT. One potential direction is to study the potential applications of this compound in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another potential direction is to study the structure-activity relationship of MPPT and its analogs to develop more potent and selective inhibitors. Additionally, further studies are needed to understand the mechanism of action of MPPT and its potential toxicity.
In conclusion, MPPT is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and cancer research. MPPT has various biochemical and physiological effects and has several advantages for lab experiments. However, further research is needed to fully understand the potential applications of MPPT and its mechanism of action.
Synthesemethoden
The synthesis of MPPT has been achieved using various methods such as the reaction of 6-chloro-3-nitropyridazine with 1-methylpiperazine followed by the reduction of the nitro group. Another method involves the reaction of 6-bromo-3-nitropyridazine with 4-methylpiperazine followed by the reduction of the nitro group. The synthesis of MPPT has also been achieved using a one-pot reaction between 6-bromo-3-nitropyridazine, 4-methylpiperazine, and 1H-1,2,4-triazole-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(4-methylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8O/c1-18-4-6-19(7-5-18)17-12(21)10-2-3-11(16-15-10)20-9-13-8-14-20/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJALDGRGYCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2971962.png)



![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2971971.png)
![N-[3-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2971973.png)
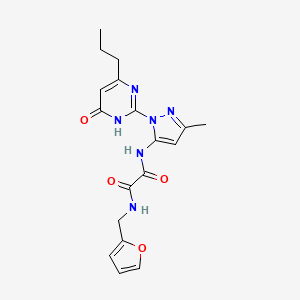
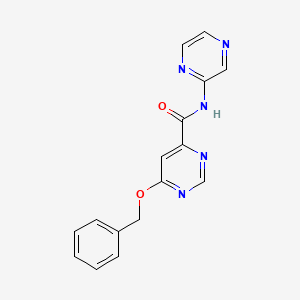
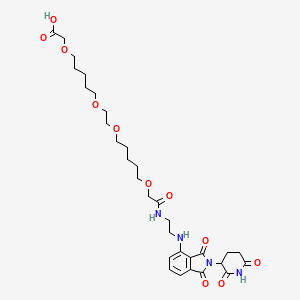
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2971978.png)


